molecular formula C9H9BrN2 B1279461 5-Bromo-2,3-dimethyl-2H-indazole CAS No. 878064-16-5

5-Bromo-2,3-dimethyl-2H-indazole

Cat. No. B1279461
M. Wt: 225.08 g/mol
InChI Key: USVKOVKNBREERF-UHFFFAOYSA-N
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Description

The compound "5-Bromo-2,3-dimethyl-2H-indazole" is not directly discussed in the provided papers. However, the papers do discuss various brominated heterocycles and indazole derivatives, which are relevant to the understanding of brominated indazoles. For instance, the bromination of indazole and the synthesis of bromoindazole derivatives are topics of interest in the context of developing new pharmaceuticals and materials with potential biological activity .

Synthesis Analysis

The synthesis of brominated indazoles, such as the one mentioned, typically involves the bromination of indazole under controlled conditions. Paper discusses the kinetics and mechanism of bromination of indazole, providing insights into the reactivity of different positions on the indazole ring. The paper suggests that the bromination at the 5-position of indazole is particularly significant, which could be relevant for the synthesis of "5-Bromo-2,3-dimethyl-2H-indazole."

Molecular Structure Analysis

The molecular structure of brominated indazoles can be elucidated using spectroscopic methods and X-ray crystallography. Paper describes the crystal structure of a closely related compound, "5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide," which provides valuable information on the bonding patterns and molecular geometry that could be expected for "5-Bromo-2,3-dimethyl-2H-indazole."

Chemical Reactions Analysis

The reactivity of brominated indazoles in chemical reactions is an area of interest due to their potential applications. For example, paper discusses the use of an azoisoxazole reagent for selective esterification, which could be relevant for further functionalization of "5-Bromo-2,3-dimethyl-2H-indazole." The paper also explores the reactivity of a brominated furanyl triazole derivative, which, while not the same, provides context for the types of reactions brominated heterocycles might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated indazoles, such as solubility, melting point, and stability, are crucial for their practical applications. While the papers provided do not directly discuss these properties for "5-Bromo-2,3-dimethyl-2H-indazole," they do provide data on related compounds. For instance, paper discusses the synthesis and antibacterial activity of brominated triazole derivatives, which could suggest similar properties for the compound of interest.

Scientific Research Applications

Synthesis and Medicinal Chemistry

  • IKK2 Inhibition : 5-Bromo-2,3-dimethyl-2H-indazole is a key intermediate in the synthesis of potent IKK2 inhibitors. Efficient chemical approaches to trisubstituted 1H-indazoles, utilizing 5-bromo-2,3-dimethyl-2H-indazole, offer scalable preparation for compounds with potential therapeutic benefits (Lin et al., 2008).

  • Functionalization for Receptor Ligands : The compound's reactivity in palladium-catalyzed Sonogashira and Suzuki cross-coupling reactions facilitates the creation of a range of functionalized indoles and indazoles. These derivatives are potential ligands for 5-HT receptors, highlighting the compound's relevance in neurochemistry and psychopharmacology (Witulski et al., 2005).

Chemical Synthesis and Characterization

  • Regioselective Protection and Amine Coupling : 5-Bromo-2,3-dimethyl-2H-indazole undergoes regioselective protection and participates in Buchwald reactions with various amines. This process generates novel indazole derivatives, showcasing the compound's versatility in organic synthesis (Slade et al., 2009).

  • N-Heterocyclic Carbene Formation : The compound plays a role in the synthesis of N-heterocyclic carbenes through decarboxylation processes. These carbenes are significant in various chemical reactions, including coupling and isomerization processes (Schmidt et al., 2007).

Safety And Hazards

The compound is associated with several hazard statements, including H302, H315, H319, and H335 . Precautionary measures include wearing suitable personal protective equipment, such as approved mask/respirator, suitable gloves/gauntlets, suitable protective clothing, and suitable eye protection .

properties

IUPAC Name

5-bromo-2,3-dimethylindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2/c1-6-8-5-7(10)3-4-9(8)11-12(6)2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USVKOVKNBREERF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C=CC2=NN1C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50467624
Record name 5-Bromo-2,3-dimethyl-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50467624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2,3-dimethyl-2H-indazole

CAS RN

878064-16-5
Record name 5-Bromo-2,3-dimethyl-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50467624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-2,3-dimethyl-2H-indazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 5-bromo-3-methyl-1H-indazole (4.25 g) in ethyl acetate (100 ml) was added trimethyloxonium tetrafluoroborate (4.47 g) at room temperature, and the mixture was stirred at the same temperature for 5 hr. To the obtained reaction mixture was added 1 M aqueous sodium hydroxide solution, and the mixture was extracted with ethyl acetate. The organic layer was washed with saturated brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to give the title compound (3.65 g).
Quantity
4.25 g
Type
reactant
Reaction Step One
Quantity
4.47 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
H Igawa, M Takahashi, M Ikoma, H Kaku… - Bioorganic & Medicinal …, 2016 - Elsevier
To develop non-basic melanin-concentrating hormone receptor 1 (MCHR1) antagonists with a high probability of target selectivity and therapeutic window, we explored neutral bicyclic …
Number of citations: 11 www.sciencedirect.com
J Huang, X Wang, R Dong, X Liu, H Li… - Journal of Medicinal …, 2021 - ACS Publications
Hematologic malignancies (HM) start in blood forming tissue or in the cells of the immune system. Cyclin-dependent kinases (CDKs) regulate cell cycle progression, and some of them …
Number of citations: 6 pubs.acs.org

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